Androsta-3,5-diene-7,17-dione

Catalog No.
S592419
CAS No.
1420-49-1
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androsta-3,5-diene-7,17-dione

CAS Number

1420-49-1

Product Name

Androsta-3,5-diene-7,17-dione

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1

InChI Key

VHDOTNMSJDQVEE-ZENYQMPMSA-N

SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Synonyms

Androsta-3,5-diene-7,17-dione; (8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione; Arimistane

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C

Metabolism and Physiological Effects:

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is a naturally occurring steroid found in trace amounts in the body. Research has focused on understanding its formation and potential physiological effects. Studies have shown that Arimistane is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). 7-keto-DHEA is a precursor to several steroid hormones, including testosterone and estradiol.

Potential as an Aromatase Inhibitor:

Aromatase is an enzyme responsible for converting testosterone to estradiol. Some research has investigated the potential of Arimistane as an aromatase inhibitor. However, the evidence is inconclusive. While some studies have shown Arimistane to exhibit weak aromatase inhibitory activity in vitro (in laboratory settings) [], others have found no significant effect [].

Other Areas of Research:

Arimistane has been explored in other research areas, including:

  • Cancer: Some studies have investigated the potential anti-cancer properties of Arimistane, but the results are preliminary and further research is needed [].
  • Neuroprotection: Arimistane has been shown to exhibit neuroprotective effects in animal models, suggesting potential benefits for neurodegenerative diseases []. However, these findings require further investigation in human studies.

Androsta-3,5-diene-7,17-dione is a synthetic steroid with the molecular formula C19H24O2. It is classified as an aromatase inhibitor and is known for its role in regulating testosterone and estrogen levels in the body. The compound features a characteristic steroid structure consisting of four fused cycloalkane rings (A, B, C, and D) along with various functional groups that facilitate its biological activity .

As mentioned earlier, Arimistane's primary mechanism of action involves inhibiting the aromatase enzyme. By competitively binding to the enzyme's active site, it prevents testosterone from being converted to estrogen []. This can potentially lead to increased testosterone levels in the body.

Arimistane is not approved for human consumption by the Food and Drug Administration (FDA) due to a lack of conclusive safety data and potential side effects []. Research suggests that Arimistane may cause side effects like low libido, fatigue, and mood swings.

  • Isomerization: The conversion of 5-androstene-3,17-dione to its conjugated form involves an intermediate dienol. This process is crucial for understanding the mechanisms of steroid isomerase enzymes.
  • Aromatase Inhibition: Androsta-3,5-diene-7,17-dione competes with testosterone for binding to the aromatase enzyme, which catalyzes the conversion of testosterone to estradiol. This inhibition can lead to increased testosterone levels .

Androsta-3,5-diene-7,17-dione exhibits various biological activities:

  • Aromatase Inhibition: It has been studied for its potential to inhibit aromatase activity, which could have implications in treating conditions like breast cancer where estrogen levels are a concern.
  • Vasodilation: Analogues of this compound have shown vasodilatory effects, indicating potential cardiovascular applications.

Several synthesis methods have been developed for Androsta-3,5-diene-7,17-dione:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to create this compound from simpler steroid precursors.
  • Biocatalysis: Certain strains of fungi have been utilized to catalyze the dihydroxylation of related steroids, leading to the production of Androsta-3,5-diene-7,17-dione as a metabolite .

The applications of Androsta-3,5-diene-7,17-dione are diverse:

  • Pharmaceutical Development: As an aromatase inhibitor, it has potential uses in developing treatments for hormone-dependent cancers.
  • Sports Medicine: Its ability to modulate testosterone levels makes it a candidate for research in sports performance enhancement and doping control .

Research has focused on the interaction of Androsta-3,5-diene-7,17-dione with various enzymes:

  • Aromatase Interaction: Studies indicate that modifications to the D-ring of related compounds can affect their binding affinity to aromatase. Understanding these interactions is crucial for designing effective inhibitors.
  • Metabolic Pathways: The metabolism of Androsta-1,4,6-triene-3,17-dione has been studied extensively to understand its implications in doping and drug detection .

Similar Compounds: Comparison

Androsta-3,5-diene-7,17-dione shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Androstenedione4-androstene structure with oxo groups at positions 3 and 17Endogenous weak androgen; precursor to testosterone and estrone
Dihydrotestosterone5α-reduced form of testosteronePotent androgenic effects; involved in male sexual development
DehydroepiandrosteronePrecursor to both testosterone and estrogenPlays a role in adrenal hormone production
Androsta-1,4-dien-3-oneAromatase inhibitor; structurally similarUsed as a competitive inhibitor in various studies

Androsta-3,5-diene-7,17-dione stands out due to its specific mechanism as an aromatase inhibitor while also being a synthetic derivative that allows for targeted therapeutic applications.

Biocatalytic Production via Microbial Transformation

Microbial transformation offers a sustainable route for synthesizing hydroxylated derivatives of androsta-3,5-diene-7,17-dione. While direct studies on this compound are limited, insights can be drawn from analogous biotransformations of structurally related steroids. For example, Aspergillus brasiliensis has demonstrated the ability to hydroxylate androsta-1,4-diene-3,17-dione at the 11α and 12β positions while reducing its 17-ketone group to a hydroxyl moiety [6]. This suggests that similar fungal strains could be engineered to modify androsta-3,5-diene-7,17-dione.

Key reactions observed in microbial systems include:

  • Hydroxylation: Introduction of hydroxyl groups at sterically accessible carbons (e.g., C-11, C-12).
  • Ketone Reduction: Conversion of 7-keto or 17-keto groups to secondary alcohols.

A hypothetical pathway for androsta-3,5-diene-7,17-dione biotransformation might yield derivatives such as 7β-hydroxyandrosta-3,5-diene-17-one or 11α-hydroxyandrosta-3,5-diene-7,17-dione, though experimental validation is required [6].

Table 1: Microbial Transformation Products of Related Steroids

SubstrateMicroorganismProducts FormedModification Type
Androsta-1,4-diene-3,17-dioneAspergillus brasiliensis11α-hydroxyandrosta-1,4-diene-3,17-dioneHydroxylation at C-11α
Androsta-1,4-diene-3,17-dioneAspergillus brasiliensis12β-hydroxyandrosta-1,4-diene-3,17-dioneHydroxylation at C-12β

Chemical Modification Strategies for Enhanced Potency

Chemical modifications aim to improve the compound’s aromatase-inhibiting activity. Androsta-3,5-diene-7,17-dione’s suicide inhibition mechanism involves irreversible binding to the aromatase enzyme via its 7-keto group [5]. Strategic alterations to its structure include:

  • Electron-Withdrawing Group Substitution: Introducing fluorine or chlorine atoms at C-4 or C-6 positions to enhance electrophilicity at the 7-keto group, potentially increasing enzyme binding affinity.
  • Steric Hindrance Modulation: Adding methyl groups at C-19 to restrict rotational freedom, which may improve target specificity.

For example, replacing the 17-keto group with a thioketone (C=S) could alter electronic distribution while maintaining hydrogen-bonding capacity. Such modifications require careful balancing of steric and electronic effects to preserve bioactivity [4].

Epoxidation and Reductive Azidation Techniques

The conjugated diene system (C3–C5) in androsta-3,5-diene-7,17-dione is amenable to epoxidation. Using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent, the 3,4-epoxide derivative can be synthesized. Subsequent reductive azidation with sodium azide and cerium(III) chloride reduces the epoxide to an azidohydrin, introducing a nitrogen-containing functional group.

Reaction Pathway:

  • Epoxidation:
    $$ \text{Androsta-3,5-diene-7,17-dione} + \text{mCPBA} \rightarrow \text{3,4-Epoxyandrosta-5-ene-7,17-dione} $$
  • Reductive Azidation:
    $$ \text{Epoxide} + \text{NaN}3/\text{CeCl}3 \rightarrow \text{3-Azido-4-hydroxyandrosta-5-ene-7,17-dione} $$

This approach enables the creation of analogs with enhanced solubility or novel biological targets [4].

Deuterated Analog Synthesis for Analytical Applications

Deuterated derivatives are critical for mass spectrometry-based quantification in anti-doping and pharmacokinetic studies. Androsta-3,5-diene-7,17-dione can be deuterated at the C-16 and C-17 positions using deuterium oxide (D$$_2$$O) under acidic catalysis.

Synthetic Protocol:

  • Deuterium Exchange:
    $$ \text{Androsta-3,5-diene-7,17-dione} + \text{D}2\text{O}/\text{HCl} \rightarrow \text{16,16,17,17-D}4\text{-androsta-3,5-diene-7,17-dione} $$
  • Purification: Isolation via reverse-phase HPLC with deuterated methanol as the mobile phase.

Deuterated analogs exhibit distinct molecular ion peaks (e.g., m/z 288 vs. 284 for the non-deuterated compound), facilitating precise detection in biological matrices [3] [4].

Table 2: Applications of Deuterated Androsta-3,5-diene-7,17-dione

Application AreaPurposeDetection Method
Anti-Doping AnalysisDistinguishing endogenous vs. exogenous sourcesLC-MS/MS
Metabolic StudiesTracing steroid degradation pathwaysHigh-Resolution Mass Spectrometry
Parameters

EnzymeInhibition TypeKi Value (μM)Metabolic ReactionNADPH DependencyMechanism
CYP19A1 (Aromatase)Competitive/Suicide0.058Aromatization inhibitionYesHeme iron binding
CYP2A6Competitive4.6Hydroxylation inhibitionYesActive site binding
CYP2C19Weak42.2Weak inhibitionYesCompetitive
CYP3A4Moderate10.0Moderate inhibitionYesCompetitive
CYP7B1SubstrateN/A6,7-HydroxylationYesSubstrate conversion
CYP105D7HydroxylationN/A2β,16β-HydroxylationYesOxidative metabolism

The oxidative metabolism pathway demonstrates tissue-specific expression patterns, with CYP19A1 predominantly expressed in adipose tissue, gonads, and brain, while CYP2A6 and CYP2C19 show hepatic localization [8] [9]. These distribution patterns influence the pharmacokinetic profile and tissue-specific effects of androsta-3,5-diene-7,17-dione metabolism. The electron transfer requirements for these reactions involve cytochrome P450 reductase and cytochrome b5 as essential cofactors, with NADPH serving as the primary electron donor [5] [10].

Glutathione Transferase Isomerization Mechanisms

The glutathione transferase-mediated isomerization of androsta-3,5-diene-7,17-dione represents a crucial step in steroid hormone biosynthesis, particularly in the conversion of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione. This reaction is primarily catalyzed by alpha-class glutathione transferases, with GST A3-3 demonstrating the highest catalytic efficiency among mammalian enzymes [11] [12] [13].

Human GST A3-3 exhibits remarkable catalytic efficiency with a kcat/Km value of 5×10⁶ M⁻¹s⁻¹, ranking among the most efficient enzymes known in biological systems [12] [13]. The enzyme demonstrates a kcat value of approximately 200 s⁻¹, which is 200-fold higher than the corresponding activity of 3β-hydroxysteroid dehydrogenase, the enzyme traditionally considered responsible for this isomerization reaction [13] [14]. This efficiency suggests that GST A3-3 has evolved specifically to support steroid hormone biosynthesis in tissues with high steroidogenic activity.

The mechanism of glutathione transferase-mediated isomerization involves a complex five-step process, as elucidated through density functional theory calculations [13]. The reaction begins with the glutathione thiolate acting as a base to deprotonate carbon C4 of the steroid substrate. This is followed by conformational rearrangements of the active site tyrosine residue (Tyr9), which serves alternately as an acid to protonate C6 and as a base to regenerate the glutathione thiolate. The reaction proceeds through a dienolate intermediate, with the glycine residue of glutathione providing additional stabilization through hydrogen bonding to the steroid's O3 atom [13] [14].

Table 2: Glutathione Transferase Isomerization Mechanisms

GST IsoformSubstrateProductkcat (s⁻¹)Km (μM)Catalytic Efficiency (M⁻¹s⁻¹)Glutathione DependencyTissue Expression
GST A1-1Δ5-Androstene-3,17-dioneΔ4-Androstene-3,17-dione200.050.04.0×10⁶HighLiver, Testis
GST A2-2Δ5-Androstene-3,17-dioneΔ4-Androstene-3,17-dioneLowHigh4.0×10⁴HighLiver
GST A3-3Δ5-Androstene-3,17-dioneΔ4-Androstene-3,17-dione200.040.05.0×10⁶HighTestis, Adrenal
GST A4-4Δ5-Androstene-3,17-dioneΔ4-Androstene-3,17-dioneVery LowVery High1.0×10³HighLiver

The structural basis for the exceptional activity of GST A3-3 involves specific amino acid arrangements in the H-site (hydrophobic substrate binding site) that create an optimal binding cavity for steroid substrates [11] [13]. Crystal structure analysis reveals that the substrate binds in an orientation suitable for glutathione-mediated catalysis, with the reactive double bond positioned appropriately relative to the glutathione thiolate. In contrast, GST A2-2 shows significantly lower activity due to altered substrate binding orientation, despite having only four amino acid differences in the active site [11] [15].

The tissue distribution of GST A3-3 correlates strongly with steroidogenic activity, with highest expression observed in testis, ovary, and adrenal gland [12] [16]. This selective expression pattern supports the hypothesis that GST A3-3 has evolved as a specialized enzyme for steroid hormone biosynthesis rather than traditional detoxification functions. The enzyme's activity is regulated by steroidogenic factor 1 (SF-1), which coordinates the expression of multiple steroidogenic enzymes [16].

Glutathione serves as an essential coenzyme in the isomerization reaction, with the thiol group's pKa lowered from 9.2 in solution to 6.7 when bound to GST A3-3 [13]. This dramatic shift in ionization state is facilitated by the α-carboxylate group of the glutamyl residue within glutathione itself, rather than by enzyme-based acid groups [13]. The reaction mechanism demonstrates absolute requirement for the free thiol group, as S-methylglutathione completely inhibits the reaction [15] [13].

Microbial Dihydroxylation Patterns in Steroid Metabolism

Microbial biotransformation of androsta-3,5-diene-7,17-dione and related steroid compounds represents a significant pathway for generating hydroxylated derivatives with enhanced biological activity. Fungal species demonstrate particularly high efficiency in catalyzing regioselective and stereoselective dihydroxylation reactions, often achieving conversion rates exceeding 65% under optimized conditions [7] [17] [18].

Fusarium lini exhibits exceptional capability for 11β,14α-dihydroxylation of steroid substrates, producing metabolites with altered pharmacological properties [7]. The biotransformation process involves cytochrome P450-like enzymes that catalyze sequential hydroxylation reactions at specific carbon positions. The 11β,14α-dihydroxylation pattern is particularly significant as it occurs in regions of the steroid molecule that are difficult to access through conventional chemical synthesis [7] [19].

Beauveria bassiana demonstrates highly selective 11α-hydroxylation activity, achieving conversion rates of up to 75% with exceptional stereoselectivity [17]. This entomopathogenic fungus produces 11α-hydroxy derivatives through a cascade of enzymatic reactions involving initial hydrolysis of acetyl groups followed by regioselective hydroxylation. The strain also exhibits Baeyer-Villiger oxidation capability, leading to D-ring lactone formation in certain steroid substrates [17].

Table 3: Microbial Dihydroxylation Patterns in Steroid Metabolism

MicroorganismDihydroxylation PatternConversion Rate (%)Major ProductsReaction ConditionsSelectivity
Fusarium lini11β,14α-Dihydroxylation6511β,14α-Dihydroxy derivativeAerobic, 28°CHigh
Beauveria bassiana11α-Hydroxylation7511α-Hydroxy derivativeAerobic, 25°CVery High
Isaria farinosa11α,19-Dihydroxylation8011α,19-Dihydroxy derivativeAerobic, 27°CHigh
Penicillium communeD-ring oxidation60D-ring lactoneAerobic, 25°CModerate
Mucor hiemalis14α-Hydroxylation7014α-Hydroxy derivativeAerobic, 28°CHigh
Aspergillus niger6β,7α-Dihydroxylation556β,7α-Dihydroxy derivativeAerobic, 30°CModerate

Isaria farinosa represents one of the most versatile microbial biocatalysts, capable of performing multiple hydroxylation reactions including 11α,19-dihydroxylation with conversion rates reaching 80% [17]. The organism produces three distinct 11α-hydroxy derivatives through consecutive reactions of hydrolysis, hydroxylation, and oxidation. The 11α,19-dihydroxylation pattern is particularly valuable as it generates metabolites with potential therapeutic applications in hormone-related disorders [17].

The microbial dihydroxylation process involves complex enzymatic machinery including cytochrome P450 monooxygenases, steroid hydroxylases, and various oxidoreductases [7] [20]. These enzymes demonstrate remarkable substrate promiscuity while maintaining high regioselectivity and stereoselectivity. The reaction conditions typically require aerobic environments with optimal temperatures ranging from 25°C to 30°C, depending on the specific microorganism [17] [18].

Penicillium commune and Penicillium chrysogenum exhibit specialized capacity for Baeyer-Villiger oxidation of the D-ring, producing lactone derivatives that represent novel structural modifications not easily achieved through chemical synthesis [17]. This oxidation pattern involves the insertion of an oxygen atom adjacent to the carbonyl group, followed by rearrangement to form the lactone ring structure [17].

The biotransformation efficiency is influenced by several factors including substrate concentration, incubation time, pH, and presence of cofactors [19] [20]. Optimization of these parameters can significantly enhance conversion rates and product selectivity. The use of immobilized cell systems and two-phase bioreactor configurations has further improved the practical applicability of microbial steroid transformations [19] [20].

Cortisol Modulation and Androgen Precursor Relationships

The relationship between cortisol modulation and androgen precursor metabolism represents a complex regulatory network that governs steroid hormone homeostasis. Androsta-3,5-diene-7,17-dione occupies a unique position in this network as both a metabolite of androgen precursors and a modulator of cortisol biosynthesis pathways [21] [22] [23].

The hypothalamic-pituitary-adrenal axis serves as the primary regulatory mechanism controlling both cortisol and androgen precursor production. Corticotropin-releasing hormone stimulates adrenocorticotropic hormone release, which in turn stimulates adrenal steroidogenesis through activation of CYP11A1 (cholesterol side-chain cleavage enzyme) [21] [22]. This initial step converts cholesterol to pregnenolone, the common precursor for both glucocorticoid and androgen biosynthesis pathways [21] [23].

CYP17A1 represents a critical branch point in steroid biosynthesis, catalyzing both 17α-hydroxylase and 17,20-lyase activities [21] [22]. The 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone, directing steroid flux toward cortisol biosynthesis. The 17,20-lyase activity, enhanced by cytochrome b5, converts 17α-hydroxypregnenolone to dehydroepiandrosterone, initiating androgen precursor formation [21] [22]. The relative activities of these two functions determine the balance between glucocorticoid and androgen precursor production.

Table 4: Cortisol Modulation and Androgen Precursor Relationships

Pathway ComponentCortisol RelationshipAndrogen Precursor RoleRegulation FactorFeedback MechanismClinical Significance
CYP11A1 (Side-chain cleavage)Cholesterol → PregnenoloneInitial steroid formationACTH stimulationPositiveEssential for all steroids
CYP17A1 (17α-Hydroxylase)17α-Hydroxypregnenolone formationAndrogen pathway branchACTH stimulationPositiveAndrogen/Cortisol balance
CYP17A1 (17,20-Lyase)DHEA formationDirect androgen precursorCytochrome b5 dependentIndependentAdrenarche timing
HSD3B2 (3β-HSD)Progesterone formationPathway regulationCortisol inhibitionNegativeSteroid flux control
CYP21A2 (21-Hydroxylase)11-Deoxycortisol formationGlucocorticoid pathwayACTH dependentPositiveCortisol deficiency
CYP11B1 (11β-Hydroxylase)Cortisol formationFinal cortisol stepACTH dependentNegative feedback to ACTHGlucocorticoid activity

The regulation of HSD3B2 (3β-hydroxysteroid dehydrogenase) represents a crucial control point in steroid hormone biosynthesis. Cortisol inhibits HSD3B2 activity at concentrations above 50 μM, promoting the accumulation of Δ5-steroids including dehydroepiandrosterone and its sulfate conjugate [22]. This inhibition creates a feedback mechanism that enhances androgen precursor production when cortisol levels are elevated [22].

The zona reticularis of the adrenal cortex demonstrates unique characteristics in cortisol-androgen precursor relationships. This zone expresses low levels of HSD3B2 but high levels of cytochrome b5, favoring the 17,20-lyase activity of CYP17A1 and promoting androgen precursor formation over cortisol biosynthesis [21] [22]. The zona reticularis also expresses CYP11B1, which can hydroxylate androstenedione to form 11β-hydroxyandrostenedione, representing the 11-oxygenated androgen pathway [21].

Adrenarche, the developmental increase in adrenal androgen production, occurs independently of cortisol levels and ACTH stimulation, suggesting additional regulatory mechanisms [22]. The increase in dehydroepiandrosterone sulfate levels during adrenarche correlates with changes in steroidogenic enzyme expression patterns, particularly increased cytochrome b5 and decreased HSD3B2 activity [22].

The interaction between cortisol and androgen receptor signaling demonstrates reciprocal regulation. Androgen receptors in corticotropin-releasing hormone neurons enhance hypothalamic-pituitary-adrenal axis activation, leading to increased cortisol production in response to stress [24]. Conversely, cortisol can modulate androgen receptor sensitivity and expression in target tissues [24] [25].

Clinical implications of cortisol-androgen precursor relationships include disorders of steroid biosynthesis such as congenital adrenal hyperplasia, where enzyme deficiencies lead to altered ratios of cortisol to androgen precursors [21] [22]. Understanding these relationships is essential for developing therapeutic interventions that can selectively modulate specific steroid pathways while maintaining hormonal balance [21] [22].

Purity

97% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

284.177630004 g/mol

Monoisotopic Mass

284.177630004 g/mol

Heavy Atom Count

21

Appearance

white or almost white crystalline powder

UNII

77P0LYX19T

Wikipedia

Androsta-3,5-diene-7,17-dione

Dates

Last modified: 08-15-2023

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